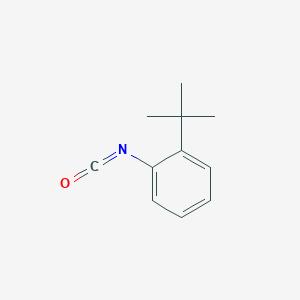
3-Brom-6-methoxy-2-methylbenzoesäure
Übersicht
Beschreibung
3-Bromo-6-methoxy-2-methylbenzoic acid, also known as 3-BMB, is an important organic acid used in various scientific research applications. It is a member of the carboxylic acid family and is a white, solid crystalline powder with a melting point of 140-143°C. 3-BMB is a useful chemical reagent due to its reactivity and stability, and it has a wide range of applications in organic synthesis, such as in the synthesis of drugs, polymers, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Synthese von biologisch aktiven Verbindungen
3-Brom-6-methoxy-2-methylbenzoesäure: wird bei der Synthese verschiedener biologisch aktiver Verbindungen verwendet. Sie dient als Vorläufer bei der Herstellung von Molekülen, die mit biologischen Zielstrukturen interagieren können, wie z. B. α-2-Adrenozeptor-Agonisten, die bei der Behandlung von Erkrankungen wie Bluthochdruck und Opiatentzug wichtig sind. Darüber hinaus wird sie zur Herstellung von Smoothened-Rezeptor-Antagonisten verwendet, die Auswirkungen auf die Behandlung von Krebsarten haben, die den Hedgehog-Signalweg betreffen .
Entwicklung von HIV-1-Eintrittshemmern
Diese Verbindung spielt eine entscheidende Rolle bei der Entwicklung von HIV-1-Eintrittshemmern. Durch Modifizierung der Struktur von This compound können Forscher Moleküle erzeugen, die das Eindringen und die Infektion von Wirtszellen durch das Virus verhindern, ein wichtiger Schritt bei der Bekämpfung von HIV/AIDS .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
The primary targets of 3-Bromo-6-methoxy-2-methylbenzoic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that the bromine atom in the benzylic position can undergo various organic transformations, such as suzuki coupling or boronization . The carboxylic acid group can also be transformed into a hydroxyl group under the reduction of borane, or into an ester group under acidic or basic conditions .
Pharmacokinetics
The compound’s predicted properties such as melting point (162-163 °c), boiling point (3478±420 °C), and density (1546±006 g/cm3) suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 3-Bromo-6-methoxy-2-methylbenzoic acid’s action are currently unknown. As research progresses, we can expect to gain a better understanding of these effects .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals could potentially affect its activity .
Biochemische Analyse
Biochemical Properties
3-Bromo-6-methoxy-2-methylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the body . The interaction between 3-Bromo-6-methoxy-2-methylbenzoic acid and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, this compound may interact with proteins involved in cellular signaling pathways, influencing various biochemical processes.
Cellular Effects
The effects of 3-Bromo-6-methoxy-2-methylbenzoic acid on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating this pathway, 3-Bromo-6-methoxy-2-methylbenzoic acid can affect gene expression and cellular metabolism. Furthermore, this compound may impact cellular functions such as proliferation, differentiation, and apoptosis, depending on the cell type and context of exposure.
Molecular Mechanism
At the molecular level, 3-Bromo-6-methoxy-2-methylbenzoic acid exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can lead to the inhibition or activation of enzyme activity, resulting in changes in metabolic pathways and gene expression. Additionally, 3-Bromo-6-methoxy-2-methylbenzoic acid may induce post-translational modifications of proteins, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-6-methoxy-2-methylbenzoic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 3-Bromo-6-methoxy-2-methylbenzoic acid in in vitro or in vivo studies has shown potential effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Bromo-6-methoxy-2-methylbenzoic acid in animal models vary with different dosages. At low doses, this compound may exhibit minimal effects on cellular and physiological functions . At higher doses, 3-Bromo-6-methoxy-2-methylbenzoic acid can induce toxic or adverse effects, including oxidative stress and inflammation. Threshold effects have been observed, where specific dosages lead to significant changes in biological responses.
Metabolic Pathways
3-Bromo-6-methoxy-2-methylbenzoic acid is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . This interaction can influence the metabolic flux of other compounds and alter metabolite levels. Additionally, 3-Bromo-6-methoxy-2-methylbenzoic acid may affect the activity of other enzymes and cofactors, further modulating metabolic processes.
Transport and Distribution
Within cells and tissues, 3-Bromo-6-methoxy-2-methylbenzoic acid is transported and distributed through specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biological activity. The transport and distribution of 3-Bromo-6-methoxy-2-methylbenzoic acid are critical for its function and efficacy in biochemical processes.
Subcellular Localization
The subcellular localization of 3-Bromo-6-methoxy-2-methylbenzoic acid is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 3-Bromo-6-methoxy-2-methylbenzoic acid can influence its interactions with biomolecules and its overall impact on cellular functions.
Eigenschaften
IUPAC Name |
3-bromo-6-methoxy-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-5-6(10)3-4-7(13-2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXLGCIJEFUSLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10904722 | |
| Record name | 3-Bromo-6-methoxy-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220901-25-7 | |
| Record name | 3-Bromo-6-methoxy-2-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220901-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-methoxy-2-methylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220901257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-6-methoxy-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BROMO-6-METHOXY-2-METHYLBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EB2BC5D9TY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[2-(2-Chloroethoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1272195.png)






![2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazine](/img/structure/B1272210.png)